1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two ethyl groups and a pyrazole ring, making it a unique structure within the pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of ethylhydrazine with ethyl acetoacetate to form the pyrazole ring. This is followed by alkylation with ethyl bromide to introduce the ethyl groups. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; conditionssolvent like dichloromethane, catalyst like triethylamine.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, each with varying functional groups depending on the reagents used.
Scientific Research Applications
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxamide: Similar in structure but with a carboxamide group instead of an ethyl group.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate: Contains a carboxylate group, differing in functional groups but similar in the pyrazole core.
Uniqueness
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual ethyl groups and specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-3-15-9-10(7-14-15)12-8-11-5-6-13-16(11)4-2/h5-7,9,12H,3-4,8H2,1-2H3 |
InChI Key |
IMXGERDRJZTSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=NN2CC |
Origin of Product |
United States |
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